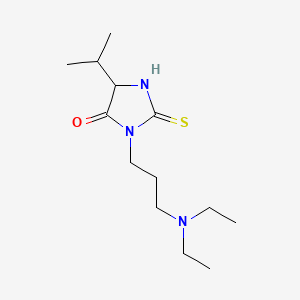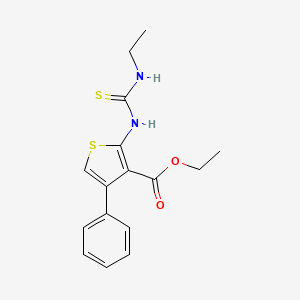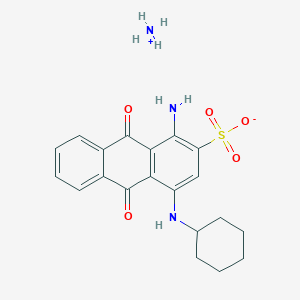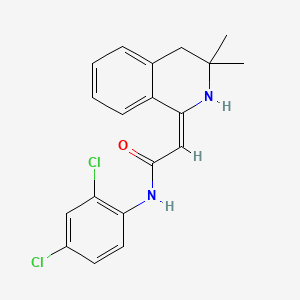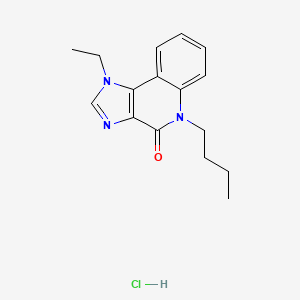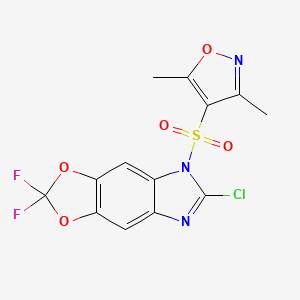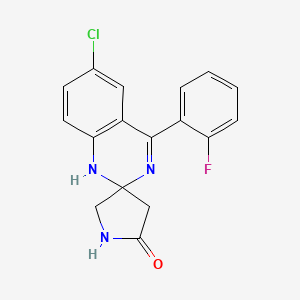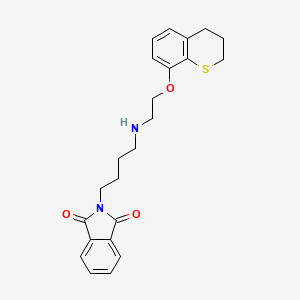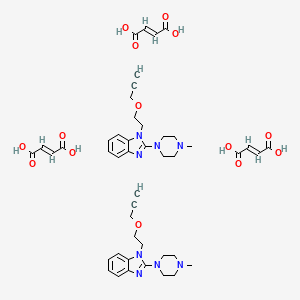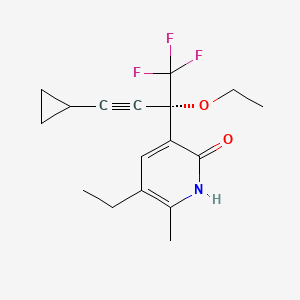
2(1H)-Pyridinone, 3-(3-cyclopropyl-1-ethoxy-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(1H)-Piridinona, 3-(3-ciclopropil-1-etoxi-1-(trifluorometil)-2-propinil)-5-etil-6-metil- es un compuesto orgánico sintético que pertenece a la familia de las piridinonas. Las piridinonas son conocidas por sus diversas actividades biológicas y a menudo se utilizan en química medicinal para el desarrollo de fármacos.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis de 2(1H)-Piridinona, 3-(3-ciclopropil-1-etoxi-1-(trifluorometil)-2-propinil)-5-etil-6-metil- normalmente implica reacciones orgánicas de varios pasos. Los materiales de partida y los reactivos utilizados en la síntesis pueden variar, pero los pasos comunes incluyen:
- Formación del núcleo de piridinona mediante reacciones de ciclización.
- Introducción de los grupos etoxi y trifluorometil mediante reacciones de sustitución o adición nucleófilas.
- Incorporación de los grupos ciclopropil y propinil mediante reacciones de alquilación o acoplamiento.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de la ruta sintética para maximizar el rendimiento y la pureza. Esto podría incluir el uso de catalizadores, condiciones de reacción controladas (temperatura, presión, pH) y técnicas de purificación como la cristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
2(1H)-Piridinona, 3-(3-ciclopropil-1-etoxi-1-(trifluorometil)-2-propinil)-5-etil-6-metil- puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Conversión de grupos funcionales a estados de oxidación más altos.
Reducción: Conversión de grupos funcionales a estados de oxidación más bajos.
Sustitución: Reemplazo de un grupo funcional por otro.
Adición: Adición de átomos o grupos a enlaces dobles o triples.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, permanganato de potasio), agentes reductores (por ejemplo, hidruro de litio y aluminio) y nucleófilos (por ejemplo, etóxido de sodio). Las condiciones de reacción como la temperatura, el disolvente y el pH se controlan cuidadosamente para lograr la transformación deseada.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación podría producir una cetona o un ácido carboxílico, mientras que la sustitución podría introducir nuevos grupos funcionales como haluros o aminas.
Aplicaciones Científicas De Investigación
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Estudiado por sus posibles actividades biológicas, como la inhibición enzimática o la unión a receptores.
Medicina: Investigado por sus posibles efectos terapéuticos, como propiedades antiinflamatorias o anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales o como catalizador en reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de 2(1H)-Piridinona, 3-(3-ciclopropil-1-etoxi-1-(trifluorometil)-2-propinil)-5-etil-6-metil- implica su interacción con objetivos moleculares específicos. Estos objetivos podrían incluir enzimas, receptores u otras proteínas. El compuesto puede ejercer sus efectos uniéndose a estos objetivos y modulando su actividad, lo que lleva a cambios en los procesos y vías celulares.
Comparación Con Compuestos Similares
Compuestos similares
- 2(1H)-Piridinona, 3-(3-ciclopropil-1-etoxi-1-(trifluorometil)-2-propinil)-5-etil-6-metil-
- 2(1H)-Piridinona, 3-(3-ciclopropil-1-etoxi-1-(trifluorometil)-2-propinil)-5-etil-6-metil-
- 2(1H)-Piridinona, 3-(3-ciclopropil-1-etoxi-1-(trifluorometil)-2-propinil)-5-etil-6-metil-
Unicidad
La singularidad de 2(1H)-Piridinona, 3-(3-ciclopropil-1-etoxi-1-(trifluorometil)-2-propinil)-5-etil-6-metil- radica en sus características estructurales específicas, como la presencia de los grupos ciclopropil, etoxi y trifluorometil.
Propiedades
Número CAS |
335665-68-4 |
|---|---|
Fórmula molecular |
C17H20F3NO2 |
Peso molecular |
327.34 g/mol |
Nombre IUPAC |
3-[(2S)-4-cyclopropyl-2-ethoxy-1,1,1-trifluorobut-3-yn-2-yl]-5-ethyl-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C17H20F3NO2/c1-4-13-10-14(15(22)21-11(13)3)16(23-5-2,17(18,19)20)9-8-12-6-7-12/h10,12H,4-7H2,1-3H3,(H,21,22)/t16-/m0/s1 |
Clave InChI |
GFCFCFQXNXWQIZ-INIZCTEOSA-N |
SMILES isomérico |
CCC1=C(NC(=O)C(=C1)[C@@](C#CC2CC2)(C(F)(F)F)OCC)C |
SMILES canónico |
CCC1=C(NC(=O)C(=C1)C(C#CC2CC2)(C(F)(F)F)OCC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



